

A Comparative Analysis of Evacetrapib and Anacetrapib on Lipoprotein(a)

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A detailed guide for researchers and drug development professionals on the clinical impact and underlying mechanisms of two key CETP inhibitors on lipoprotein(a) levels.

Introduction

Lipoprotein(a) [Lp(a)] has emerged as a significant, independent, and causal risk factor for atherosclerotic cardiovascular disease (ASCVD). Consequently, therapeutic strategies aimed at lowering elevated Lp(a) levels are of considerable interest in the field of cardiovascular drug development. Cholesteryl ester transfer protein (CETP) inhibitors, a class of drugs that modulate lipoprotein metabolism, have been investigated for their effects on various lipid parameters, including Lp(a). This guide provides a comprehensive comparison of two such CETP inhibitors, **evacetrapib** and anacetrapib, with a specific focus on their impact on Lp(a).

Quantitative Impact on Lipoprotein(a): A Tabular Comparison

The following table summarizes the quantitative effects of **evacetrapib** and anacetrapib on Lp(a) levels as reported in major clinical trials.



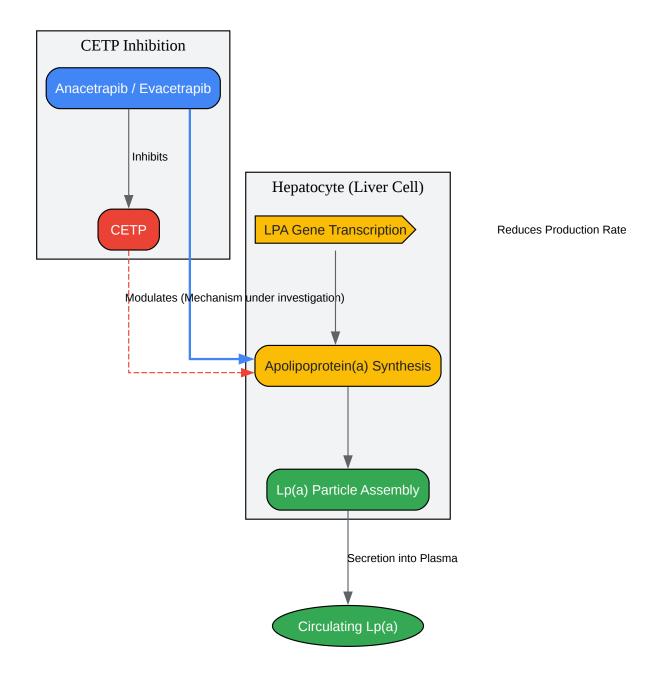
Drug	Clinical Trial	Dosage	Treatment Duration	Baseline Lp(a) (nmol/L)	Percent Change in Lp(a) from Baseline
Evacetrapib	ACCELERAT E	130 mg daily	Not specified	Not specified	Not specified in readily available results
Anacetrapib	REVEAL	100 mg daily	Mid-point of 4.1-year study	Not specified	-25%[1]
Anacetrapib	DEFINE	100 mg daily	24 weeks	Not specified	-23.8%[2]
Anacetrapib	DEFINE	100 mg daily	76 weeks	Not specified	-17.1%[2]
Anacetrapib	Kinetic Sub- study	100 mg daily	8 weeks	52.9 (median)	-39.6%[2]

Mechanism of Action on Lipoprotein(a)

Both **evacetrapib** and anacetrapib are inhibitors of the cholesteryl ester transfer protein (CETP). CETP facilitates the transfer of cholesteryl esters from high-density lipoprotein (HDL) to apolipoprotein B (apoB)-containing lipoproteins, including low-density lipoprotein (LDL) and Lp(a), in exchange for triglycerides. By inhibiting CETP, these drugs were initially developed to raise HDL cholesterol levels. However, their effects on other lipoproteins, including the reduction of Lp(a), have garnered significant attention.

Kinetic studies have provided valuable insights into how anacetrapib lowers Lp(a) levels. Research indicates that anacetrapib reduces Lp(a) primarily by decreasing the production rate of its unique protein component, apolipoprotein(a) [apo(a)], by approximately 41%[2]. This effect on production was observed without a significant impact on the fractional catabolic rate (clearance) of apo(a)[2]. The precise molecular signaling pathway through which CETP inhibition leads to a reduction in apo(a) synthesis by the liver is still an area of active investigation.





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Figure 1: Proposed mechanism of CETP inhibitors on Lp(a) production.

Experimental Protocols



A comprehensive understanding of the clinical trial results necessitates a review of the methodologies employed.

ACCELERATE Trial (Evacetrapib)

- Study Design: The Assessment of Clinical Effects of Cholesteryl Ester Transfer Protein Inhibition with Evacetrapib in Patients at a High-Risk for Vascular Outcomes (ACCELERATE) was a multicenter, randomized, double-blind, placebo-controlled phase 3 trial[3].
- Participants: The trial enrolled 12,092 patients with high-risk vascular disease[3].
- Intervention: Patients were randomized to receive either 130 mg of evacetrapib daily or a
 matching placebo, in addition to standard medical therapy[4].
- Lipoprotein(a) Measurement: Specific details on the assay used for Lp(a) measurement in the ACCELERATE trial are not readily available in the primary publications. However, a post-hoc analysis of the trial measured Lp(a) levels at baseline[5].

REVEAL and DEFINE Trials (Anacetrapib)

- Study Design:
 - The Randomized EValuation of the Effects of Anacetrapib Through Lipid-modification (REVEAL) trial was a large-scale, randomized, placebo-controlled trial[6].
 - The Determining the Efficacy and Tolerability of CETP Inhibition with Anacetrapib (DEFINE) trial was a randomized, double-blind, placebo-controlled study[2].
- Participants:
 - REVEAL enrolled over 30,000 patients with atherosclerotic vascular disease[6].
 - DEFINE included approximately 1,600 subjects[2].
- Intervention: In both trials, patients received 100 mg of anacetrapib daily or a placebo, typically in conjunction with statin therapy[2][7].



- Lipoprotein(a) Measurement: In a kinetic sub-study of a trial investigating anacetrapib, Lp(a) concentrations were measured. The methodology for determining the mechanism of Lp(a) reduction involved stable isotope kinetic studies[2].
 - Stable Isotope Labeling: A primed-constant infusion of deuterated leucine ([5,5,5-2H3]leucine) was administered to subjects in a fed state (hourly feeding).
 - Sample Analysis: Lipoproteins were isolated from plasma samples via ultracentrifugation.
 Apolipoproteins were then separated using SDS-PAGE, and the isotopic enrichment was determined by gas chromatography/mass spectrometry.
 - Kinetic Parameter Calculation: Multicompartmental modeling of the isotopic enrichment data was used to calculate the fractional catabolic rates (FCR) and production rates (PR) of apo(a)[2].



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